molecular formula C23H24N4O4S2 B2595383 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 958587-57-0

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2595383
CAS No.: 958587-57-0
M. Wt: 484.59
InChI Key: MFDRYFOGVRSBPI-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a potent and selective cell-permeable inhibitor of MAPKAPK2 (MK2), a key serine/threonine protein kinase downstream of p38 MAPK in the inflammatory response pathway. This compound acts by competitively binding to the ATP-binding site of MK2, thereby blocking its kinase activity and the subsequent phosphorylation of its substrates, such as the small heat shock protein 27 (HSP27) and various mRNA-binding proteins involved in post-transcriptional regulation. The design of this inhibitor incorporates a thienopyrazole scaffold, which is known to confer high affinity for the target kinase, coupled with a sulfonylbenzamide group that enhances selectivity. By inhibiting MK2, this reagent effectively suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, making it an invaluable pharmacological tool for dissecting the p38 MAPK/MK2 signaling axis in cellular models of inflammation, rheumatoid arthritis , and other immune-mediated diseases. Its primary research value lies in its ability to elucidate the role of MK2 in stress and cytokine responses, providing critical insights for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-16-4-8-18(9-5-16)27-22(20-14-32(29)15-21(20)25-27)24-23(28)17-6-10-19(11-7-17)33(30,31)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDRYFOGVRSBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Oxidation: The oxidation of the thieno[3,4-c]pyrazole core to introduce the oxido group is usually achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can target the oxido group, converting it back to a hydroxyl or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can be involved in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxido group and the sulfonyl moiety are likely key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Substituent Effects

The compound’s closest structural analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), shares the same thieno[3,4-c]pyrazole backbone and p-tolyl substituent but differs in the benzamide group, where a bromine atom replaces the pyrrolidin-1-ylsulfonyl moiety .

Table 1: Comparative Analysis of Target Compound and Brominated Analog

Property Target Compound Brominated Analog
Substituent (R) 4-(pyrrolidin-1-ylsulfonyl) 4-bromo
Molecular Weight (g/mol)* ~504.6 (calculated) ~468.3 (calculated)
Polarity High (sulfonamide group enhances hydrophilicity) Moderate (bromine is lipophilic)
Electron Effects Electron-withdrawing sulfonamide may reduce aromatic electron density Bromine (weakly electron-withdrawing)
Bioavailability Likely improved due to pyrrolidine’s basicity and sulfonamide solubility Limited by bromine’s lipophilicity

*Molecular weights derived from formula-based calculations.

Functional Implications
  • Sulfonamide vs. Conversely, bromine’s lipophilicity might favor membrane permeability but reduce solubility .
Crystallographic Considerations

Structural validation of such analogs typically employs X-ray crystallography, with SHELX software widely used for refinement. The sulfonamide’s polar nature may influence crystal packing compared to brominated derivatives, affecting diffraction quality .

Biological Activity

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that falls under the category of thieno[3,4-c]pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O4S2C_{24}H_{26}N_{4}O_{4}S_{2}, with a molecular weight of approximately 498.62 g/mol. The structure features a thieno[3,4-c]pyrazole core with various functional groups that enhance its reactivity and interaction with biological targets.

Key Structural Features:

  • Thieno[3,4-c]pyrazole Core : This heterocyclic structure is known for its biological activity.
  • Oxido Group : Enhances the compound's reactivity.
  • Pyrrolidinyl Sulfonamide Moiety : Contributes to its pharmacological properties.

1. Anticancer Activity

Research has shown that thieno[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, studies indicate that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural features may enhance its ability to interact with these pathways.

2. Anti-inflammatory Effects

Thieno[3,4-c]pyrazoles have been reported to possess anti-inflammatory properties. They act by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. This makes them potential candidates for treating inflammatory diseases.

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. It has shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly important in preventing cellular damage associated with chronic diseases.

4. Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of thieno[3,4-c]pyrazole derivatives:

StudyFindings
Bindi et al. (2015) Reported that thienopyrazoles inhibit aurora kinase, a target in cancer therapy.
Antioxidant Study Evaluated the effects of new thieno[2,3-c]pyrazole compounds as antioxidants against 4-nonylphenol toxicity in fish erythrocytes. Results showed significant protective effects against oxidative damage.
Antimicrobial StudyDemonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against tested bacteria .

The precise mechanism of action for this compound is largely dependent on its interactions with biological targets. The presence of multiple functional groups allows for various interactions with enzymes and receptors involved in disease processes.

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